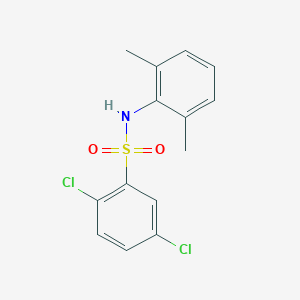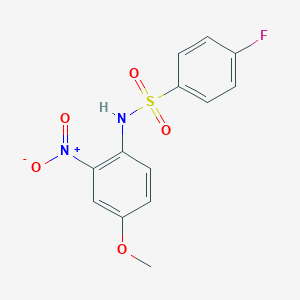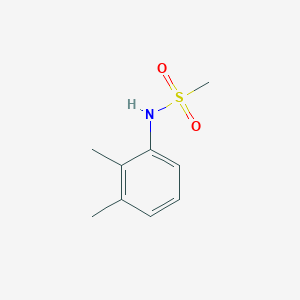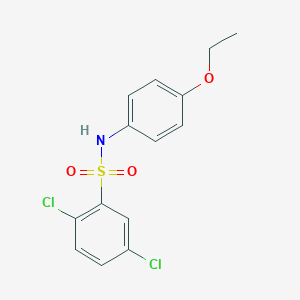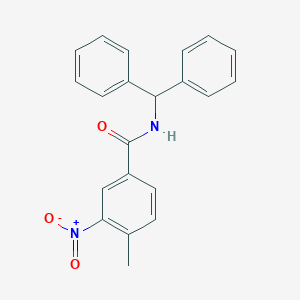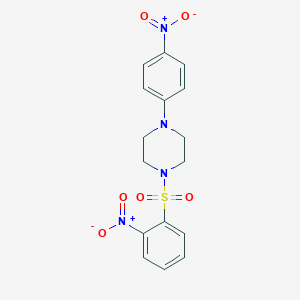
1-(2-NITROBENZENESULFONYL)-4-(4-NITROPHENYL)PIPERAZINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-NITROBENZENESULFONYL)-4-(4-NITROPHENYL)PIPERAZINE is a synthetic organic compound that features both nitro and sulfonyl functional groups attached to a piperazine ring. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-NITROBENZENESULFONYL)-4-(4-NITROPHENYL)PIPERAZINE typically involves multi-step organic reactions. One possible route could be:
Sulfonylation: The attachment of a sulfonyl group to the benzene ring, often using sulfonyl chlorides in the presence of a base.
Piperazine Coupling: The final step involves coupling the nitro-benzenesulfonyl and nitro-phenyl groups to the piperazine ring, possibly using a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-NITROBENZENESULFONYL)-4-(4-NITROPHENYL)PIPERAZINE can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas with a catalyst or metal hydrides.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: Although less common, the compound could potentially undergo oxidation reactions under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Reduction: Formation of 1-(2-Amino-benzenesulfonyl)-4-(4-amino-phenyl)-piperazine.
Substitution: Formation of various substituted piperazines depending on the nucleophile used.
Oxidation: Potential formation of sulfonic acids or other oxidized derivatives.
Applications De Recherche Scientifique
1-(2-NITROBENZENESULFONYL)-4-(4-NITROPHENYL)PIPERAZINE may have several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 1-(2-NITROBENZENESULFONYL)-4-(4-NITROPHENYL)PIPERAZINE would depend on its specific application. For example, if it exhibits antimicrobial activity, it might target bacterial enzymes or cell membranes, disrupting their function. The nitro groups could be involved in redox reactions, generating reactive intermediates that interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Nitro-benzenesulfonyl)-4-phenyl-piperazine: Lacks the second nitro group, which may affect its reactivity and biological activity.
1-(4-Nitro-phenyl)-piperazine: Lacks both the sulfonyl group and the second nitro group, potentially resulting in different chemical and biological properties.
1-(2-Sulfonyl-benzenesulfonyl)-4-(4-nitro-phenyl)-piperazine: Contains an additional sulfonyl group, which may enhance its solubility and reactivity.
Uniqueness
1-(2-NITROBENZENESULFONYL)-4-(4-NITROPHENYL)PIPERAZINE is unique due to the presence of both nitro and sulfonyl groups, which can impart distinct chemical reactivity and potential biological activities. The combination of these functional groups on a piperazine ring makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C16H16N4O6S |
|---|---|
Poids moléculaire |
392.4g/mol |
Nom IUPAC |
1-(4-nitrophenyl)-4-(2-nitrophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C16H16N4O6S/c21-19(22)14-7-5-13(6-8-14)17-9-11-18(12-10-17)27(25,26)16-4-2-1-3-15(16)20(23)24/h1-8H,9-12H2 |
Clé InChI |
GQKLREDYVPAOQL-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
SMILES canonique |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


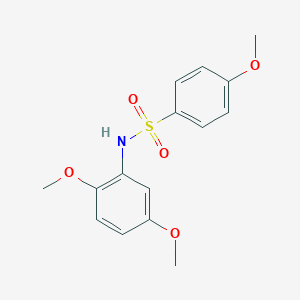
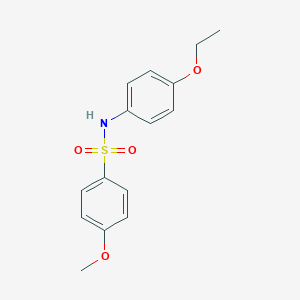
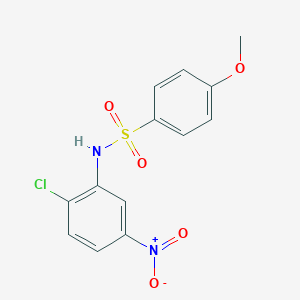
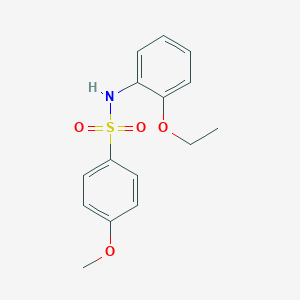

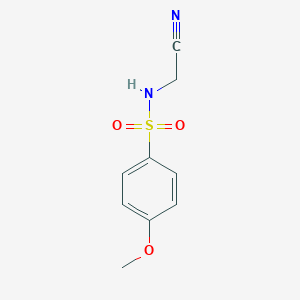
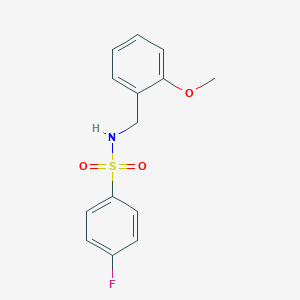
![Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B404900.png)
